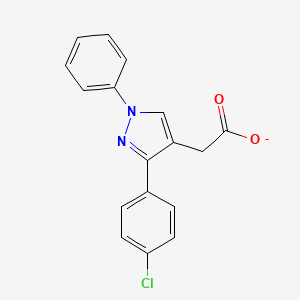
头孢曲松
描述
Ceftriaxone is a broad-spectrum third-generation cephalosporin antibiotic. It has a very long half-life compared to other cephalosporins and is high penetrable into the meninges, eyes, and inner ear. Ceftriaxone has broader and stronger gram-negative coverage then first or second-generation cephalosporins, but worse activity against methicillin-susceptible S.aureus. Ceftriaxone is a commonly used antimicrobial due to its good activity against multi-drug resistant Enterobacteriaceae, its relatively safe adverse effect profile, and its long half-life which allows for the convenience of daily or twice-daily dosing.
Ceftriaxone is a third generation cephalosporin antibiotic which has been associated with development of biliary sludge and biliary colic when given parenterally and in high doses. Ceftriaxone is also associated with rare instances of immunoallergic, usually cholestatic hepatitis similar to the injury associated with other cephalosporins.
Ceftriaxone is a beta-lactam, third-generation cephalosporin antibiotic with bactericidal activity. Ceftriaxone binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. PBPs participate in the terminal stages of assembling the bacterial cell wall, and in reshaping the cell wall during cell division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis. Compared to the second and first generation cephalosporins, ceftriaxone is more active against gram-negative bacteria and less active against gram-positive bacteria. Ceftriaxone also crosses the blood-brain barrier and reaches therapeutic concentrations in the central nervous system (CNS).
A broad-spectrum cephalosporin antibiotic and cefotaxime derivative with a very long half-life and high penetrability to meninges, eyes and inner ears.
科学研究应用
药代动力学发展
Ceftriaxone是一种第三代头孢菌素,在全球范围内被用作多种感染的一线治疗药物,包括像脑膜炎或心内膜炎这样的危及生命的感染。最近对其使用的变化,如高剂量方案和治疗的新人群,需要开发新的敏感的测定方法,用于定量人类血浆中头孢曲松的浓度。Herrera-Hidalgo等人(2020年)的研究开发并验证了一种敏感且稳健的液相色谱-串联质谱(LC-MS/MS)方法,用于快速定量血浆样本中头孢曲松的浓度,适用于研究和临床治疗药物监测(Herrera-Hidalgo et al., 2020)。
神经退行性疾病中的神经保护作用
Ceftriaxone被认为是各种神经退行性疾病的治疗药物。它对抗脑缺血中的谷氨酸介导的毒性,并增强了Alexander病和帕金森病等疾病中误折叠蛋白的降解。Ruzza等人(2014年)的研究发现,头孢曲松与α-突触核蛋白结合亲和力很好,阻止其体外聚合,并在帕金森病的体外模型中发挥神经保护作用(Ruzza等人,2014年)。
中风治疗
Thöne-Reineke等人(2008年)报告称,头孢曲松显著降低了实验性中风大鼠的早期死亡率。它改善了神经功能和生存率,可能是由于通过激活谷氨酸转运蛋白GLT1和刺激神经营养因子而产生的神经保护作用,导致潜伏区中存活神经元数量增加(Thöne-Reineke等人,2008年)。
神经疾病的治疗
Cudkowicz和Shefner(2013年)报道了头孢曲松在肌萎缩侧索硬化症(ALS)患者中的疗效。研究得出结论,头孢曲松对ALS患者的生存时间或功能下降速度没有显著影响(Cudkowicz & Shefner, 2013)。
阿尔茨海默病治疗
Tikhonova等人(2021年)的研究突出了头孢曲松在阿尔茨海默病(AD)中的作用。他们发现,头孢曲松显著减轻了小鼠模型中的淀粉样沉积和神经炎症反应,表明其在AD早期阶段的认知衰退治疗中的潜力(Tikhonova et al., 2021)。
作用机制
Target of Action
Ceftriaxone, a broad-spectrum third-generation cephalosporin antibiotic , primarily targets the bacterial cell wall. It binds to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane . These proteins play a crucial role in the final transpeptidation step of peptidoglycan synthesis, which is essential for bacterial cell wall biosynthesis .
Mode of Action
Ceftriaxone inhibits the mucopeptide synthesis in the bacterial cell wall . The beta-lactam moiety of ceftriaxone binds to carboxypeptidases, endopeptidases, and transpeptidases, which are involved in cell-wall synthesis and cell division . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . This leads to the formation of defective cell walls and eventually results in bacterial cell lysis and death .
Biochemical Pathways
Ceftriaxone disrupts the biochemical pathways involved in the synthesis of the bacterial cell wall. By inhibiting the enzymes involved in the final stages of peptidoglycan synthesis, it prevents the formation of a complete and functional cell wall . This disruption in the biochemical pathway leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to osmotic pressure changes, which can lead to cell lysis .
Pharmacokinetics
Ceftriaxone has a very long half-life compared to other cephalosporins, which allows for once-daily dosing . It is highly penetrable into various body tissues, including the meninges, eyes, and inner ear . After administration, ceftriaxone rapidly diffuses into the body with a distribution half-life of about 14 minutes . It is eliminated by both renal and biliary routes . The elimination half-life of ceftriaxone is 6.4 hours in patients with normal renal function and 21.4 hours in patients with renal failure .
Result of Action
The primary result of ceftriaxone’s action is the death of the bacterial cells. By inhibiting the synthesis of the bacterial cell wall, ceftriaxone causes the bacteria to become more susceptible to environmental pressures, leading to cell lysis and death . This results in the clearance of the bacterial infection.
Action Environment
Environmental factors can influence the action, efficacy, and stability of ceftriaxone. For instance, early exposure to ceftriaxone can potentially cause health risks . Moreover, the presence of antibiotic residues in the environment can lead to the ingestion of ceftriaxone, which may affect its action . Furthermore, the efficacy of ceftriaxone can be influenced by the patient’s age and renal function .
安全和危害
Ceftriaxone is generally well tolerated; adverse events can include diarrhea, nausea, abdominal pain, dyspepsia, headache, and rash. Rare but potentially severe adverse events include Clostridium difficile-associated diarrhea, hypersensitivity reactions, angioedema, anaphylaxis and Stevens Johnson syndrome/toxic epidermal necrolysis .
未来方向
Ceftriaxone is used in a variety of treatments including acute otitis media, bone and joint infections, endocarditis, and others. It is also used for prophylaxis of sexually transmitted diseases (STDs) such as gonorrhea after sexual assault . Future research may focus on improving the diagnosis of resistant infections which could allow for focused contact-tracing efforts that could identify additional infections and mitigate the spread of resistant infections .
生化分析
Biochemical Properties
Ceftriaxone plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane. These PBPs are essential enzymes involved in the final stages of peptidoglycan synthesis, which is a critical component of the bacterial cell wall . By inhibiting these enzymes, ceftriaxone disrupts cell wall synthesis, leading to bacterial cell lysis and death. Ceftriaxone interacts with various PBPs, including carboxypeptidases, endopeptidases, and transpeptidases .
Cellular Effects
Ceftriaxone exerts significant effects on various types of cells and cellular processes. In bacterial cells, ceftriaxone disrupts cell wall synthesis, leading to cell lysis and death . This disruption affects cell signaling pathways and gene expression related to cell wall synthesis and maintenance. In mammalian cells, ceftriaxone can influence cellular metabolism and immune responses. For instance, it has been observed to modulate the expression of certain cytokines and inflammatory mediators .
Molecular Mechanism
The molecular mechanism of ceftriaxone involves its binding to penicillin-binding proteins (PBPs) in the bacterial cell membrane. By binding to these proteins, ceftriaxone inhibits the final transpeptidation step of peptidoglycan synthesis, which is essential for bacterial cell wall integrity . This inhibition leads to the accumulation of peptidoglycan precursors, weakening the cell wall and causing bacterial cell death. Additionally, ceftriaxone has been shown to have activity against beta-lactamase-producing bacteria, making it effective against resistant strains .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ceftriaxone can change over time. Ceftriaxone is known for its stability and long half-life, which allows it to maintain therapeutic concentrations for extended periods . Over time, ceftriaxone can degrade, especially when exposed to light and heat. Long-term studies have shown that ceftriaxone can have sustained antibacterial activity, but its efficacy may decrease with prolonged storage . In in vitro and in vivo studies, ceftriaxone has demonstrated long-term effects on bacterial populations, including the development of resistance in some cases .
Dosage Effects in Animal Models
The effects of ceftriaxone vary with different dosages in animal models. At therapeutic doses, ceftriaxone effectively treats bacterial infections without causing significant adverse effects . At higher doses, ceftriaxone can cause toxic effects, including nephrotoxicity and hepatotoxicity . Animal studies have shown that ceftriaxone’s efficacy is dose-dependent, with higher doses leading to more rapid bacterial clearance but also increasing the risk of toxicity . Threshold effects have been observed, where doses below a certain level are ineffective, while doses above this threshold achieve therapeutic outcomes .
Metabolic Pathways
Ceftriaxone is primarily eliminated through renal and biliary routes . It is not extensively metabolized, and a significant portion of the administered dose is excreted unchanged in the urine . Ceftriaxone’s elimination involves glomerular filtration and active tubular secretion in the kidneys. Additionally, ceftriaxone is secreted into the bile, contributing to its elimination through the feces . The involvement of these metabolic pathways ensures that ceftriaxone maintains therapeutic concentrations in the body for an extended period .
Transport and Distribution
Ceftriaxone is widely distributed in body fluids and tissues after administration . It binds reversibly to albumin, with the level of binding decreasing as ceftriaxone plasma concentrations increase . Ceftriaxone’s volume of distribution ranges from 5.8 to 15.5 liters in healthy individuals . It penetrates well into various tissues, including the cerebrospinal fluid, making it effective for treating central nervous system infections . The transport and distribution of ceftriaxone are influenced by its binding to plasma proteins and its ability to cross biological barriers .
Subcellular Localization
Ceftriaxone’s subcellular localization is primarily within the bacterial cell wall, where it exerts its bactericidal effects . By targeting penicillin-binding proteins in the bacterial cell membrane, ceftriaxone disrupts cell wall synthesis and leads to bacterial cell death . In mammalian cells, ceftriaxone does not have a specific subcellular localization, as its primary action is on bacterial cells. Its presence in various tissues and fluids ensures its effectiveness against infections in different parts of the body .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Ceftriaxone involves the conversion of 7-aminocephalosporanic acid (7-ACA) to Ceftriaxone through a series of chemical reactions.", "Starting Materials": [ "7-aminocephalosporanic acid (7-ACA)", "Sodium carbonate", "Sodium hydroxide", "Chloroacetic acid", "Sodium borohydride", "Sodium nitrite", "Hydrochloric acid", "Sodium bicarbonate", "Sodium hydroxide", "Tetramethylguanidine", "Triethylamine", "Sodium methoxide", "Methanol", "Acetic anhydride", "Acetone", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", " | |
| Ceftriaxone works by inhibiting the mucopeptide synthesis in the bacterial cell wall. The beta-lactam moiety of ceftriaxone binds to carboxypeptidases, endopeptidases, and transpeptidases in the bacterial cytoplasmic membrane. These enzymes are involved in cell-wall synthesis and cell division. Binding of ceftriaxone to these enzymes causes the enzyme to lose activity; therefore, the bacteria produce defective cell walls, causing cell death. | |
CAS 编号 |
73384-59-5 |
分子式 |
C18H18N8O7S3 |
分子量 |
554.6 g/mol |
IUPAC 名称 |
(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H18N8O7S3/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32)/t9-,15-/m1/s1 |
InChI 键 |
VAAUVRVFOQPIGI-RFAUZJTJSA-N |
手性 SMILES |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O |
SMILES |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O |
规范 SMILES |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O |
熔点 |
>155 °C |
| 73384-59-5 74578-69-1 |
|
物理描述 |
Solid |
Pictograms |
Irritant; Health Hazard |
相关CAS编号 |
104376-79-6 (di-hydrochloride salt) 74578-69-1 (di-hydrochloride salt, hemiheptahydrate) |
溶解度 |
1.05e-01 g/L |
同义词 |
Anhydrous Ceftriaxone Sodium Benaxona Cefatriaxone Cefaxona Ceftrex Ceftriaxon Ceftriaxon Curamed Ceftriaxon Hexal Ceftriaxona Andreu Ceftriaxona LDP Torlan Ceftriaxone Ceftriaxone Irex Ceftriaxone Sodium Ceftriaxone Sodium, Anhydrous Ceftriaxone, Disodium Salt Ceftriaxone, Disodium Salt, Hemiheptahydrate Lendacin Longacef Longaceph Ro 13 9904 Ro 13-9904 Ro 139904 Ro-13-9904 Ro13 9904 Ro13-9904 Ro139904 Rocefalin Rocefin Rocephin Rocephine Tacex Terbac |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Ceftriaxone?
A1: Ceftriaxone is a beta-lactam antibiotic that works by inhibiting bacterial cell wall synthesis. [, , , , ] It specifically binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. [, ] This disruption of the cell wall integrity leads to bacterial cell death.
Q2: How does Ceftriaxone's interaction with PBPs differ in resistant strains?
A2: Resistance to Ceftriaxone often arises from mutations in the genes encoding PBPs, particularly the penA gene in Neisseria gonorrhoeae. [, , ] These mutations can alter the PBP active site, reducing Ceftriaxone's binding affinity and hindering its ability to inhibit cell wall synthesis. [, ]
Q3: Does Ceftriaxone directly affect the inflammatory response during infections?
A3: While Ceftriaxone's primary target is bacterial cell wall synthesis, studies show it can indirectly influence the inflammatory response. In a rabbit model of Streptococcus pneumoniae meningitis, Ceftriaxone treatment led to higher levels of inflammatory markers like LTA, TA, and TNF in the cerebrospinal fluid compared to quinupristin/dalfopristin. []
Q4: What is the molecular formula and weight of Ceftriaxone?
A4: Ceftriaxone has a molecular formula of C18H18N8O7S3 and a molecular weight of 554.58 g/mol. []
Q5: How stable is Ceftriaxone in solution, and what factors can affect its stability?
A5: Ceftriaxone stability in solution can be affected by factors like pH, temperature, and the presence of other chemicals. [, ] Using a mixed solvent system, such as water for injection and methanol, during the refining process can improve Ceftriaxone sodium stability compared to a single hydrosolvent system. []
Q6: Does Ceftriaxone exhibit any catalytic properties?
A6: Ceftriaxone's primary mode of action is not catalytic. It acts as an inhibitor of PBPs rather than catalyzing a specific chemical reaction. [, , , , ]
Q7: Which structural modifications of Ceftriaxone can lead to changes in its activity?
A7: Research indicates that even minor alterations in the Ceftriaxone structure, especially around the active site, can significantly impact its activity. For example, the A311V, T316P, and T483S mutations in the penA gene of N. gonorrhoeae were found to contribute to high-level ceftriaxone resistance. []
Q8: What formulation strategies are being explored to enhance Ceftriaxone's stability or delivery?
A8: One approach to enhance stability and potentially target delivery involves encapsulating Ceftriaxone in microparticles using polymers like chitosan. [] This method showed promising results in improving drug release profiles and could lead to more effective treatments.
Q9: How does renal function influence Ceftriaxone's pharmacokinetics?
A9: Ceftriaxone elimination is primarily renal. [, ] Studies have shown that patients with impaired renal function exhibit slower clearance and prolonged half-life of Ceftriaxone, necessitating dose adjustments. [, , ]
Q10: What are the typical administration routes for Ceftriaxone, and how do they affect its pharmacokinetic profile?
A10: Ceftriaxone is commonly administered intravenously or intramuscularly. [, , , , , ] Oral administration is not preferred due to its poor absorption from the gastrointestinal tract. [, ] The route of administration can affect the drug's absorption rate and distribution within the body.
Q11: What is the significance of cerebrospinal fluid (CSF) penetration for Ceftriaxone's efficacy in treating meningitis?
A11: Ceftriaxone demonstrates good penetration into the CSF, which is crucial for its effectiveness in treating meningitis. [, , ] Achieving adequate drug concentrations in the CSF is essential to effectively eradicate bacteria causing the infection.
Q12: What in vitro methods are used to assess Ceftriaxone's activity against bacteria?
A12: Common in vitro methods include determining the minimum inhibitory concentration (MIC) using techniques like agar dilution and Etest. [, ] These methods provide valuable insights into the drug's potency against various bacterial strains.
Q13: Have any animal models been used to study Ceftriaxone's efficacy in treating specific infections?
A13: Yes, animal models, including rats and rabbits, have been used to study Ceftriaxone's effectiveness against infections like meningitis and pneumonia. [, ] These models help researchers understand the drug's behavior in a living organism and its potential for clinical use.
Q14: What are the primary mechanisms of resistance to Ceftriaxone in bacteria?
A14: The most prevalent resistance mechanism involves alterations in PBPs, reducing Ceftriaxone's binding affinity. [, ] Another mechanism is the production of beta-lactamases, enzymes that can break down Ceftriaxone and other beta-lactam antibiotics. [, , ]
Q15: Is there evidence of cross-resistance between Ceftriaxone and other antibiotics?
A15: Yes, cross-resistance can occur between Ceftriaxone and other beta-lactam antibiotics, particularly those that target similar PBPs. [, , , ] The emergence of multidrug-resistant strains, especially those showing reduced susceptibility to ceftriaxone, highlights the urgent need for alternative treatment options. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


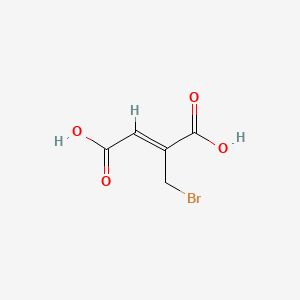
![Cobalt(3+);3-[(5Z,10Z,15Z)-3,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoic acid](/img/structure/B1232157.png)

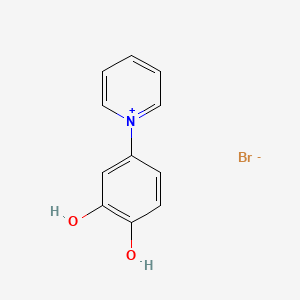


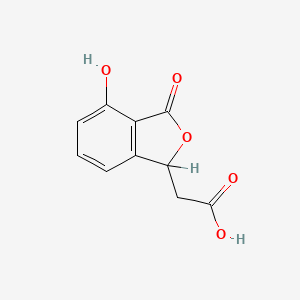

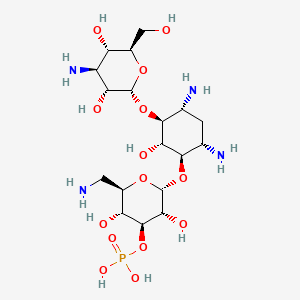

![4-{[{(2E)-2-[(2Z)-2-chloro-3-(4-nitrophenyl)prop-2-en-1-ylidene]hydrazinyl}(oxo)acetyl]amino}benzoic acid](/img/structure/B1232173.png)
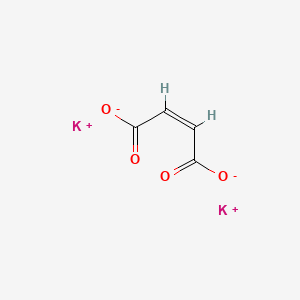
![(1R,9S,10R)-17-(cyclopropylmethyl)-4-hydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one](/img/structure/B1232175.png)
